2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid
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Overview
Description
2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid is an organic compound with the molecular formula C10H12O3 It is characterized by a phenyl ring substituted with a hydroxymethyl group and a methyl group, along with an acetic acid moiety
Scientific Research Applications
2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Safety and Hazards
“2-(4-(Hydroxymethyl)-3-methylphenyl)acetic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use protective gloves/protective clothing/eye protection/face protection when handling this compound .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes . For instance, they have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence various biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The bioavailability of similar compounds can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
Indole derivatives are known to have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of 2-(4-(Hydroxymethyl)-3-methylphenyl)acetic acid can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other substances, and the temperature . .
Biochemical Analysis
Biochemical Properties
2-(4-(Hydroxymethyl)-3-methylphenyl)acetic acid, due to its structure, could potentially interact with various enzymes, proteins, and other biomolecules. The hydroxymethyl group might be involved in hydrogen bonding with biomolecules, influencing their structure and function. The acetic acid moiety could participate in reactions involving carboxylic acid groups .
Cellular Effects
Similar compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism . It could potentially affect cell function by interacting with cellular receptors or enzymes, altering their activity.
Molecular Mechanism
The exact molecular mechanism of action of 2-(4-(Hydroxymethyl)-3-methylphenyl)acetic acid is not known. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. Its hydroxymethyl group might participate in hydrogen bonding, influencing the structure and function of target molecules .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have temporal effects in laboratory settings .
Dosage Effects in Animal Models
Similar compounds have been shown to have dosage-dependent effects, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially be involved in pathways that metabolize similar compounds, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid typically involves the reaction of 4-(Hydroxymethyl)-3-methylbenzaldehyde with a suitable reagent to introduce the acetic acid moiety. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of advanced organic synthesis techniques. These methods are designed to maximize efficiency and minimize costs while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The acetic acid moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: 2-[4-(Carboxymethyl)-3-methylphenyl]acetic acid.
Reduction: 2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparison with Similar Compounds
- 4-(Hydroxymethyl)phenylacetic acid
- 3-Methylphenylacetic acid
- 4-Methylphenylacetic acid
Comparison: 2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid is unique due to the presence of both a hydroxymethyl group and a methyl group on the phenyl ring. This combination of functional groups allows for distinct chemical reactivity and biological activity compared to its analogs. For instance, the hydroxymethyl group can participate in additional hydrogen bonding interactions, enhancing its potential as a pharmaceutical agent.
Properties
IUPAC Name |
2-[4-(hydroxymethyl)-3-methylphenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-8(5-10(12)13)2-3-9(7)6-11/h2-4,11H,5-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFLRCXABZLGGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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